N-{[4-(4-fluorophenyl)-5-{[(4-fluorophenyl)methyl]sulfanyl}-4H-1,2,4-triazol-3-yl]methyl}-4-methoxybenzamide
CAS No.: 476450-91-6
Cat. No.: VC4985598
Molecular Formula: C24H20F2N4O2S
Molecular Weight: 466.51
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 476450-91-6 |
|---|---|
| Molecular Formula | C24H20F2N4O2S |
| Molecular Weight | 466.51 |
| IUPAC Name | N-[[4-(4-fluorophenyl)-5-[(4-fluorophenyl)methylsulfanyl]-1,2,4-triazol-3-yl]methyl]-4-methoxybenzamide |
| Standard InChI | InChI=1S/C24H20F2N4O2S/c1-32-21-12-4-17(5-13-21)23(31)27-14-22-28-29-24(30(22)20-10-8-19(26)9-11-20)33-15-16-2-6-18(25)7-3-16/h2-13H,14-15H2,1H3,(H,27,31) |
| Standard InChI Key | LCRVJVCCBYPANM-UHFFFAOYSA-N |
| SMILES | COC1=CC=C(C=C1)C(=O)NCC2=NN=C(N2C3=CC=C(C=C3)F)SCC4=CC=C(C=C4)F |
Introduction
The compound N-{[4-(4-fluorophenyl)-5-{[(4-fluorophenyl)methyl]sulfanyl}-4H-1,2,4-triazol-3-yl]methyl}-4-methoxybenzamide is a synthetic organic molecule featuring a triazole core substituted with fluorophenyl and sulfanyl groups. This structure suggests potential pharmacological applications, particularly in medicinal chemistry for antimicrobial, anticancer, or enzyme-inhibitory activities.
Synthesis
The synthesis of compounds with similar structures typically involves:
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Formation of the triazole core through cyclization reactions.
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Introduction of fluorophenyl groups via nucleophilic substitution or coupling reactions.
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Sulfanyl group incorporation using thiol derivatives.
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Final functionalization with benzamide derivatives.
These steps often require controlled conditions (e.g., temperature and pH) and catalysts to ensure high yields and purity.
Pharmacological Potential
Compounds bearing a triazole core and fluorophenyl substitutions are widely studied for their bioactivity. The following potential applications are inferred from structural analogs:
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Antimicrobial Activity:
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Triazole derivatives are known to inhibit fungal enzymes like lanosterol 14α-demethylase.
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Fluorophenyl groups enhance membrane permeability and binding to microbial targets.
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Anticancer Properties:
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The sulfanyl group can induce apoptosis in cancer cells by disrupting redox homeostasis.
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Methoxybenzamide moieties have shown activity against specific cancer cell lines.
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Enzyme Inhibition:
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Triazole rings often act as bioisosteres for natural substrates, enabling enzyme inhibition.
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Docking studies on similar compounds suggest strong binding to active sites of enzymes like 5-lipoxygenase.
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Analytical Characterization
To confirm the structure of this compound, the following techniques are typically employed:
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Nuclear Magnetic Resonance (NMR): For identifying chemical shifts of protons and carbons in the molecule.
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Mass Spectrometry (MS): To verify molecular weight and fragmentation patterns.
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Infrared Spectroscopy (IR): To detect functional groups like sulfanyl (-SH) and amide (C=O).
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X-ray Crystallography: For precise determination of the three-dimensional structure.
Toxicity and Safety
While specific toxicity data for this compound is unavailable, related triazole derivatives exhibit low acute toxicity but require evaluation for:
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Hepatotoxicity due to metabolic activation of fluorophenyl groups.
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Potential allergenic effects from sulfanyl functionalities.
Applications in Drug Development
Based on its structure and inferred properties:
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This compound could serve as a lead molecule for antifungal agents targeting resistant strains.
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It
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